molecular formula C19H26N6O B1683857 Roscovitine CAS No. 186692-46-6

Roscovitine

Cat. No. B1683857
CAS RN: 186692-46-6
M. Wt: 354.4 g/mol
InChI Key: BTIHMVBBUGXLCJ-OAHLLOKOSA-N
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Description

Roscovitine, also known as Seliciclib or CYC202, is an experimental drug candidate in the family of pharmacological cyclin-dependent kinase (CDK) inhibitors . It preferentially inhibits multiple enzyme targets including CDK2, CDK7, and CDK9, which alter the growth phase or state within the cell cycle of treated cells .


Synthesis Analysis

The synthesis of Roscovitine has been investigated using various methods . The selectivity of Roscovitine was investigated using three different methods: testing on a wide panel of purified kinases, identifying Roscovitine-binding proteins from various tissue and cell types following their affinity chromatography purification on immobilized Roscovitine, and investigating the effects of Roscovitine on cells deprived of one of its targets, CDK2 .


Molecular Structure Analysis

Roscovitine is a trisubstituted purine derivative . It acts as a competitive analog of ATP . The molecular weight of Roscovitine is 354.45 g/mol .


Chemical Reactions Analysis

Roscovitine yields a well-developed, analytically useful signal due to its irreversible electrochemical oxidation in the alkaline range of pH . In acidic media, its oxidation process is apparently rather complex and corresponding voltammetric signals are less suitable for analytical purposes .


Physical And Chemical Properties Analysis

Roscovitine has a molecular weight of 354.45 g/mol . It is recommended to store Roscovitine in a cool place, keeping the container tightly closed in a dry and well-ventilated place .

Scientific Research Applications

Treatment of Ischemic Stroke

Roscovitine has been studied for its potential use in the treatment of ischemic stroke. It has been shown to decrease brain lesions in models of global and focal cerebral ischemia . The compound acts by modulating the Neurovascular Unit (NVU) response to ischemia and decreasing leucocytes-mediated inflammation .

Inhibition of Cyclin-Dependent Kinases

Roscovitine is known to inhibit Cyclin-Dependent Kinases (CDKs) 1, 2, 5, 7, and 9 . These CDKs play key roles in inflammatory processes of NVU cells and leucocytes after brain lesions, including ischemic stroke .

Treatment of Tauopathies

Roscovitine has been found to decrease the formation of phosphorylated tau, a protein that stabilizes and maintains the function of microtubules in neurons . This could potentially be used in the treatment of tauopathies, neurodegenerative diseases characterized by abnormal metabolism of misfolded tau proteins .

Neuroprotection in Optic Nerve Injuries

Roscovitine has been shown to decrease the death of Retinal Ganglion Cells (RGCs) in rats after optic nerve crush . This suggests a potential use of roscovitine in the treatment of optic nerve injuries .

Inhibition of Calpain Signaling Pathway

Roscovitine has been found to reduce the increase in phosphorylated tau, suggesting that the calpain signaling pathway is activated . This could potentially be used in the treatment of diseases where the calpain signaling pathway is implicated .

Potential Use in Plant Biology

While not as extensively studied as in human biology, there is some evidence to suggest that roscovitine may have applications in plant biology .

Mechanism of Action

Safety and Hazards

Personal precautions, protective equipment, and emergency procedures should be taken when handling Roscovitine. It is advised to avoid dust formation and breathing vapors, mist, or gas . It is not recommended for medicinal or household use .

properties

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171928
Record name Seliciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seliciclib

CAS RN

186692-46-6
Record name Roscovitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186692-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seliciclib [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seliciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06195
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Record name roscovitine
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Record name Seliciclib
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Record name SELICICLIB
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does roscovitine exert its anti-proliferative effects?

A1: Roscovitine inhibits the activity of specific CDKs, primarily CDK1, CDK2, CDK5, and CDK7 [, , ]. These kinases play pivotal roles in cell cycle regulation, and their inhibition by roscovitine leads to cell cycle arrest, primarily in the G1 and G2/M phases [, ]. This arrest disrupts the tightly controlled process of cell division, ultimately limiting uncontrolled cell proliferation, a hallmark of cancer [, , ].

Q2: Can roscovitine induce apoptosis? If so, what are the implicated pathways?

A2: Yes, roscovitine has been shown to induce apoptosis in various cancer cell lines [, , , , ]. This apoptotic effect is mediated by both caspase-dependent and caspase-independent pathways []. In caspase-dependent apoptosis, roscovitine treatment leads to the activation of caspase-3, a key executioner caspase, resulting in the cleavage of various cellular substrates and ultimately cell death []. Roscovitine also triggers the mitochondrial apoptotic pathway, characterized by mitochondrial membrane depolarization and the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor [].

Q3: Does roscovitine's effect on p53 play a role in its anti-cancer activity?

A3: Yes, roscovitine has been shown to influence p53, a tumor suppressor protein, in several ways. Roscovitine treatment increases p53 protein levels and promotes its accumulation in the nucleus [, ]. Interestingly, this p53 accumulation is not accompanied by phosphorylation at Ser15 or Lys382, suggesting a unique mechanism of p53 activation by roscovitine []. Additionally, roscovitine induces the phosphorylation of p53 at Ser46, leading to the upregulation of p53AIP1, a pro-apoptotic protein that contributes to mitochondrial depolarization [].

Q4: Beyond cell cycle control, does roscovitine influence other cellular processes?

A4: Yes, roscovitine has demonstrated effects on transcription and translation. For instance, it inhibits RNA synthesis by suppressing the phosphorylation of RNA polymerase II []. In bovine oocytes, roscovitine treatment impacted protein synthesis, although it didn’t entirely mirror the protein synthesis profile observed during oocyte maturation []. These findings highlight that roscovitine's effects extend beyond direct CDK inhibition, influencing broader cellular processes.

Q5: What is the molecular formula and weight of roscovitine?

A5: The molecular formula of roscovitine is C19H26N6O, and its molecular weight is 354.45 g/mol.

Q6: Are there any spectroscopic data available for roscovitine?

A6: While specific spectroscopic data are not provided in the provided abstracts, analytical techniques such as liquid chromatography (LC) with UV detection and tandem mass spectrometry (MS/MS) have been employed to quantify roscovitine in biological samples []. These techniques rely on the compound's specific spectral properties for detection and quantification.

    Q7: Have there been any computational studies on roscovitine and its analogs?

    A7: Yes, computational chemistry has been utilized to investigate the structure-activity relationship of roscovitine and its analogs. Co-crystal structures of roscovitine and its bioisoster N-&-N1 in complex with CDK2/cyclin A have provided insights into their binding modes and selectivity profiles []. These structural insights can guide the design of more potent and selective CDK inhibitors with improved therapeutic properties.

    Q8: How do structural modifications of roscovitine affect its activity and selectivity?

    A8: Structural modifications of roscovitine have been explored to enhance its pharmacological properties. For example, N-&-N1, a bioisoster of roscovitine, exhibits 2- to 3-fold greater potency against CDKs compared to roscovitine []. Additionally, N6-methyl-(R)-roscovitine and O6-(R)-roscovitine were designed to specifically target pyridoxal kinase while minimizing interactions with CDKs []. These examples demonstrate the impact of even subtle structural changes on the activity and selectivity of roscovitine analogs.

    Q9: What is the stability profile of roscovitine in different conditions?

    A9: Roscovitine demonstrates good stability in plasma for up to 48 hours when stored at various temperatures (-20°C, 4°C, 25°C, and 37°C) []. This stability profile is crucial for its formulation and storage as a pharmaceutical agent.

    Q10: Have any formulation strategies been explored to improve roscovitine's delivery?

    A10: Yes, nanoparticle-based delivery systems have been investigated to enhance roscovitine's therapeutic efficacy. Specifically, PLGA (poly(lactic-co-glycolic acid)) nanoparticles loaded with roscovitine exhibited significantly increased potency against therapy-resistant breast cancer cells compared to free roscovitine []. This finding underscores the potential of nanoformulations to improve drug delivery and overcome treatment resistance.

      Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of roscovitine?

      A11: Roscovitine is rapidly absorbed and widely distributed to various tissues, with the highest concentrations observed in the liver, kidneys, and adipose tissue []. It is primarily metabolized in the liver, and its major metabolite is the carboxylic acid derivative formed through the oxidation of the hydroxymethyl group []. Urinary excretion of roscovitine is minimal, while its carboxylic acid metabolite accounts for the majority of the administered dose in the urine [].

      Q12: Does the time of day influence roscovitine's pharmacokinetic profile?

      A12: Yes, studies in mice have revealed that the time of day significantly impacts roscovitine's pharmacokinetics and metabolism. Specifically, oral administration at the resting phase (ZT3) resulted in a 38% higher systemic exposure and a doubled elimination half-life compared to administration during the active phase (ZT19) []. This time-dependent variability highlights the importance of considering circadian rhythms when optimizing roscovitine dosing schedules.

      Q13: Is roscovitine able to cross the blood-brain barrier?

      A13: Yes, roscovitine can cross the blood-brain barrier, as evidenced by its detection in the brain at concentrations approximately 30% of those measured in plasma []. This ability to penetrate the central nervous system is particularly relevant for its potential application in treating neurological disorders.

      Q14: Does roscovitine bind to plasma proteins?

      A14: Yes, roscovitine exhibits high binding affinity for plasma proteins, with approximately 90% of the drug bound in plasma []. It binds extensively to human serum albumin, indicating that this protein plays a major role in its distribution and pharmacokinetics [].

      Q15: Has roscovitine shown efficacy in preclinical models of cancer?

      A15: Yes, roscovitine has demonstrated promising anti-tumor activity in preclinical studies. It effectively inhibits the growth of various cancer cell lines in vitro, including those derived from breast, colon, leukemia, and lymphoma [, , , , ]. Furthermore, roscovitine exhibits anti-tumor effects in vivo, effectively suppressing tumor growth in xenograft models of colon and breast cancer [, ].

      Q16: Beyond cancer, are there other disease models where roscovitine has shown promise?

      A16: Yes, roscovitine has shown potential in models of other diseases. In a mouse model of graft-versus-host disease (GvHD), roscovitine treatment significantly prolonged the survival of allograft recipients [, ]. Additionally, roscovitine ameliorated endotoxin-induced uveitis in mice, an inflammatory eye condition, by promoting neutrophil apoptosis [].

      Q17: Has roscovitine been evaluated in clinical trials?

      A17: Yes, roscovitine is currently being evaluated in phase II clinical trials for various cancer types [, ]. It has also entered phase I clinical trials for glomerulonephritis, a kidney disease [].

      Q18: Are there known mechanisms of resistance to roscovitine?

      A18: While specific resistance mechanisms haven't been extensively elucidated in the provided abstracts, some insights are available. In breast cancer cells, the development of resistance to hormonal therapies is often associated with alterations in cell cycle regulation, including the activation of CDK pathways []. Roscovitine's ability to inhibit these CDKs could potentially overcome this resistance mechanism, making it a promising therapeutic option for treating resistant tumors.

      Q19: What is the safety profile of roscovitine?

      A19: While this section primarily focuses on the scientific research aspects, preclinical studies have provided some insights into roscovitine's safety profile. In vitro and in vivo assessments of roscovitine's potential for myelosuppression, immunosuppression, and hepatotoxicity have shown no significant adverse effects []. Additionally, roscovitine exhibited no detectable toxicity towards bone marrow cells in vivo, further supporting its favorable safety profile [].

      Q20: Can you elaborate on the use of PLGA nanoparticles for roscovitine delivery?

      A20: PLGA nanoparticles have shown promise in enhancing roscovitine's delivery and efficacy []. These nanoparticles can encapsulate roscovitine, protecting it from degradation and allowing for controlled release at the target site. In vitro studies have demonstrated that PLGA-encapsulated roscovitine exhibits a significantly lower effective dose compared to free roscovitine, particularly in therapy-resistant breast cancer cells. This enhanced efficacy highlights the potential of nanoparticle-based drug delivery systems for improving roscovitine's therapeutic index.

        Q21: What analytical methods are used to quantify roscovitine and its metabolites?

        A21: Liquid chromatography (LC) coupled with UV detection and tandem mass spectrometry (MS/MS) are commonly employed techniques for the quantification of roscovitine and its metabolites in biological matrices such as plasma and urine [, ]. These methods offer high sensitivity and selectivity, allowing for accurate measurement of drug concentrations in complex biological samples.

          Q22: How does roscovitine's solubility influence its bioavailability?

          A22: While specific solubility data are not provided, roscovitine's physicochemical properties, including its solubility, can influence its absorption and ultimately its bioavailability []. Formulation strategies, such as the use of nanoparticles, can potentially enhance solubility and improve the drug's delivery to target tissues [].

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